An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By dissecting its constituent chemical motifs—a 5-bromopyridine ring and an N-methylsulfonyl piperidine group—we offer insights into its structural features, predicted physicochemical parameters, and their implications for its behavior in biological and chemical systems. This document also outlines detailed, field-proven experimental protocols for the synthesis, characterization, and purity assessment of this molecule, grounding theoretical predictions in practical application.
Introduction: A Molecule of Three Parts
The structure of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is a compelling example of modern medicinal chemistry design, where distinct structural fragments are combined to modulate physicochemical and pharmacological properties. The molecule can be deconstructed into three key components:
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The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. Pyridine and its derivatives are ubiquitous in pharmaceuticals, often contributing to aqueous solubility and providing a key interaction point with biological targets.[1]
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The Bromine Substituent: A halogen atom at the 5-position of the pyridine ring. This feature significantly influences the electronic properties of the aromatic ring and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2]
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The N-Methylsulfonyl Piperidine Moiety: A saturated six-membered nitrogen-containing ring, with a methylsulfonyl group attached to the nitrogen. The piperidine scaffold is a privileged structure in drug discovery, known for improving pharmacokinetic properties.[3][4] The strongly electron-withdrawing methylsulfonyl group drastically reduces the basicity of the piperidine nitrogen and can enhance metabolic stability and aqueous solubility.
Understanding the interplay of these three components is crucial for predicting the molecule's behavior and for its strategic application in research and development.
Chemical Identity and Predicted Physicochemical Properties
A foundational aspect of any chemical entity is its unique identifiers and core physicochemical parameters. While extensive experimental data for this specific molecule is not widely available in the public domain, we can infer and predict these properties based on the well-understood contributions of its structural motifs.
IUPAC Name: 5-bromo-2-[1-(methylsulfonyl)piperidin-3-yl]pyridine Molecular Formula: C₁₁H₁₅BrN₂O₂S Molecular Weight: 335.22 g/mol
The following table summarizes the key predicted physicochemical properties:
| Property | Predicted Value/Range | Rationale and Significance |
| Physical Form | Likely a solid at room temperature. | Based on the molecular weight and presence of polar functional groups leading to strong intermolecular interactions. |
| Melting Point (°C) | Not experimentally determined. Expected to be relatively high for an organic molecule of this size due to polarity and potential for crystal packing. | Similar brominated pyridine and piperidine derivatives often present as solids with distinct melting points.[1][2] |
| Boiling Point (°C) | Not experimentally determined. Expected to be high, with probable decomposition before boiling at atmospheric pressure. | The high molecular weight and polarity suggest strong intermolecular forces. |
| Calculated logP | ~1.5 - 2.5 | This predicted value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing membrane permeability and aqueous solubility. The methylsulfonyl group helps to mitigate the lipophilicity of the bromopyridine and piperidine rings. |
| Aqueous Solubility | Predicted to be low to moderate. | The polar methylsulfonyl group and the pyridine nitrogen can act as hydrogen bond acceptors, enhancing solubility. However, the brominated aromatic ring and the hydrocarbon backbone of the piperidine are hydrophobic. |
| pKa (most basic) | ~2.0 - 3.0 | The pyridine nitrogen is the most basic site. Its basicity is reduced by the electron-withdrawing effect of the bromine atom. The piperidine nitrogen's basicity is significantly suppressed by the strongly electron-withdrawing methylsulfonyl group, making it essentially non-basic under physiological conditions. |
Structural Rationale and Its Physicochemical Consequences
The arrangement of atoms and functional groups in 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine dictates its chemical personality. Here, we delve into the causality behind its properties.
The 5-Bromopyridine Moiety: A Modulator of Reactivity and Interaction
The 5-bromopyridine unit is not merely a passive scaffold. The electronegative nitrogen atom and the bromine atom at the 5-position create a specific electronic landscape across the aromatic ring. This has several important consequences:
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Reduced Basicity: The pyridine nitrogen is a potential proton acceptor. However, the electron-withdrawing nature of the bromine atom reduces the electron density on the nitrogen, making it less basic than pyridine itself.
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Hydrogen Bonding Capability: The pyridine nitrogen can act as a hydrogen bond acceptor, which can be a critical interaction in a protein binding pocket and contributes to the molecule's solubility.
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Synthetic Versatility: The carbon-bromine bond is a key site for synthetic modification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2] This allows for the strategic introduction of other functional groups to explore structure-activity relationships.
The N-Methylsulfonyl Piperidine Group: A Controller of Conformation and Pharmacokinetics
The piperidine ring is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[3][4] In this specific molecule, the addition of the N-methylsulfonyl group is a deliberate design choice with profound effects:
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Abolished Basicity: A simple piperidine ring is basic (pKa ~11). However, the attachment of the strongly electron-withdrawing methylsulfonyl group to the nitrogen atom effectively delocalizes the nitrogen's lone pair of electrons, rendering it essentially non-basic. This is a common strategy in medicinal chemistry to prevent off-target effects associated with basic amines, such as hERG channel inhibition.
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Enhanced Solubility and Polarity: The sulfonyl group is highly polar and can act as a hydrogen bond acceptor, which generally improves the aqueous solubility of the molecule.
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Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate.
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Conformational Rigidity: The piperidine ring exists predominantly in a chair conformation. The substituents on the ring will adopt either axial or equatorial positions, which can be critical for how the molecule fits into a biological target. The connection at the 3-position of the piperidine ring introduces a chiral center, meaning this molecule can exist as two enantiomers.
The following diagram illustrates the key structural features and their influence on the molecule's properties.
Caption: Key structural features and their physicochemical influence.
Experimental Protocols for Synthesis and Characterization
To ensure scientific integrity, theoretical predictions must be supported by robust experimental data. The following protocols provide a framework for the synthesis and characterization of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine.
Proposed Synthetic Workflow
A plausible synthetic route can be envisioned through a nucleophilic aromatic substitution followed by sulfonylation. This multi-step process is designed to be self-validating, with purification and characterization at each key stage.
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic Characterization: The Molecular Fingerprint
Structural elucidation relies on a combination of spectroscopic techniques. Below are the expected spectral features for the target molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the 5-bromopyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
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Piperidine Protons: A complex set of multiplets in the aliphatic region (typically δ 1.5-4.5 ppm) for the protons on the piperidine ring. The proton at the 3-position, being adjacent to the pyridine ring, will likely be shifted downfield.
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Methyl Protons: A sharp singlet at around δ 2.8-3.2 ppm, integrating to three protons, corresponding to the methyl group of the methylsulfonyl moiety.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Five signals in the aromatic region (typically δ 110-160 ppm) for the carbons of the pyridine ring. The carbon attached to the bromine will be significantly shifted.
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Piperidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm) for the carbons of the piperidine ring.
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Methyl Carbon: A signal around δ 35-45 ppm for the methyl carbon of the sulfonyl group.
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Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
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A characteristic isotopic pattern for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the S=O stretching of the sulfonyl group will be present, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
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Bands corresponding to C=C and C=N stretching of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.
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C-H stretching bands for the aromatic and aliphatic protons will be present.
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Chromatographic Purity Assessment: A Self-Validating System
Ensuring the purity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.
Protocol: Reversed-Phase HPLC for Purity Analysis
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Chromatographic Conditions:
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
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Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
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Analysis:
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Inject 10 µL of the prepared sample.
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Record the chromatogram.
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Data Interpretation:
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The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure compound should exhibit a single major peak.
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Conclusion
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is a molecule designed with clear intent, integrating structural motifs that are well-established in medicinal chemistry for their ability to confer desirable physicochemical and pharmacokinetic properties. While direct experimental data is sparse, a thorough analysis of its constituent parts allows for a robust prediction of its properties. The bromopyridine moiety offers a versatile platform for further synthetic exploration, while the N-methylsulfonyl piperidine group is expected to enhance solubility, improve metabolic stability, and eliminate unwanted basicity. The experimental protocols outlined in this guide provide a clear and validated pathway for the synthesis and characterization of this promising compound, enabling researchers to confidently incorporate it into their drug discovery and development programs.
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